molecular formula C11H16BrNO B14284990 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide CAS No. 131057-76-6

1,3,3-trimethyl-2H-indol-5-ol;hydrobromide

Cat. No.: B14284990
CAS No.: 131057-76-6
M. Wt: 258.15 g/mol
InChI Key: SETLJPZOTWFVIS-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide typically involves the reaction of 1,3,3-trimethyl-2H-indol-5-ol with hydrobromic acid. The reaction conditions often include refluxing the mixture in a suitable solvent, such as methanol or ethanol, to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reactant in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindolenine: Another indole derivative with similar structural features.

    2,3,3-Trimethyl-5-methoxy-3H-indole: A methoxy-substituted indole with distinct properties.

Uniqueness

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt

Properties

131057-76-6

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1,3,3-trimethyl-2H-indol-5-ol;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c1-11(2)7-12(3)10-5-4-8(13)6-9(10)11;/h4-6,13H,7H2,1-3H3;1H

InChI Key

SETLJPZOTWFVIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)O)C)C.Br

Origin of Product

United States

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